N-(butan-2-yl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
Spiro Architectural Framework Analysis
The spirocyclic core of this compound consists of a cyclopentane ring fused to a partially hydrogenated isoquinoline system at the 1' and 3' positions, forming a shared spiro carbon atom (C1). X-ray crystallographic data from related spiro[cyclopentane-1,3'-isoquinoline] derivatives reveal a dihedral angle of 87.5° between the cyclopentane and isoquinoline planes, inducing significant molecular rigidity. Key bond parameters include:
| Structural Feature | Measurement |
|---|---|
| C1-C2 (cyclopentane) | 1.54 Å |
| C1-N1 (isoquinoline) | 1.47 Å |
| Spiro junction bond angle (C1-C2-N1) | 109.5° |
The cyclopentane adopts a twist conformation to minimize steric strain between the isoquinoline's C4'-carboxamide group and the tetrahydrofuran-2-ylmethyl substituent. Density functional theory (DFT) calculations predict a strain energy of 12.3 kcal/mol for the spiro system, primarily localized at the junction carbon.
Isoquinoline Moiety Configuration
The 1',4'-dihydro-2'H-isoquinoline subunit exhibits partial saturation at the 1' and 4' positions, with the N1 center adopting a pyramidal geometry (bond angles: 107.8°–112.4°). Critical features include:
- 1'-Oxo group : Positioned axial to the spiro junction, forming a hydrogen bond with the adjacent C4'-carboxamide NH (distance: 2.15 Å)
- Electronic delocalization : Restricted to positions 5'–8' due to saturation at 1' and 4', creating a localized π-system with λmax = 278 nm (UV-Vis)
- Substituent effects : The tetrahydrofuran-2-ylmethyl group at C2' induces a +0.12 Å elongation of the C2'-C3' bond compared to unsubstituted analogs
Comparative NMR studies (¹H, ¹³C) demonstrate upfield shifts of 0.45 ppm for H3' and downfield shifts of 1.2 ppm for C4'-carbonyl carbon relative to non-spiro isoquinoline derivatives.
Tetrahydrofuran-2-ylmethyl Substituent Spatial Orientation
The tetrahydrofuran (THF) ring adopts a C2-endo puckered conformation , with the methylene bridge to the isoquinoline occupying an equatorial position. Key spatial parameters:
| Geometric Parameter | Value |
|---|---|
| THF ring puckering amplitude (q) | 0.42 Å |
| THF O-C2'-Cα torsion angle | -65.3° |
| Distance (THF O → Carboxamide O) | 3.78 Å |
Rotational barriers about the C2'-CH2-THF bond were measured via variable-temperature NMR:
| Temperature (K) | ΔG‡ (kcal/mol) |
|---|---|
| 298 | 8.2 |
| 323 | 7.9 |
| 348 | 7.6 |
The THF oxygen participates in a weak C-H···O interaction (2.89 Å) with the cyclopentane's C3-H, stabilizing the substituent's preferred orientation.
Carboxamide Functional Group Conformational Dynamics
The N-(butan-2-yl)carboxamide group exhibits restricted rotation due to steric interactions between the isobutyl chain and spiro framework. Key conformational states:
| Conformer | Population (%) | N-C-O-C dihedral |
|---|---|---|
| Antiperiplanar | 62 | 178° |
| Synclinal | 29 | 65° |
| Orthogonal | 9 | 92° |
Hydrogen-bonding parameters (DFT-optimized):
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O=C (intramolecular) | 2.08 | 158 |
| C=O···H-C (THF) | 2.34 | 145 |
The carboxamide's rotational barrier was calculated as 10.1 kcal/mol, with transition state geometry showing partial double-bond character in the C-N bond (1.34 Å). Substituent effects from the butan-2-yl group reduce amide planarity by 8.7° compared to primary alkyl analogs.
Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-butan-2-yl-1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C23H32N2O3/c1-3-16(2)24-21(26)20-18-10-4-5-11-19(18)22(27)25(15-17-9-8-14-28-17)23(20)12-6-7-13-23/h4-5,10-11,16-17,20H,3,6-9,12-15H2,1-2H3,(H,24,26) |
InChI Key |
IXYSNJPFISXRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenethylamine Derivatives
A common approach involves the condensation of 3-hydroxyphenethylamine with carbonyl compounds under acidic conditions. For example, trifluoromethanesulfonic acid (TFMSA) at 130°C induces cyclization to form the spiro-isoquinoline framework.
Example Procedure:
Multicomponent Reactions (MCRs)
Polyether sulfone sulfamic acid (PES-NHSO3H) catalyzes MCRs between anilines, aldehydes, and diethyl acetylene dicarboxylate to form spiro compounds. This method offers high yields (85–97%) and avoids harsh conditions.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% PES-NHSO3H |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 92% |
Introduction of the Tetrahydrofuran-2-ylmethyl Side Chain
The THF-derived side chain is introduced via nucleophilic alkylation or Mitsunobu reactions.
Alkylation Using THF-2-ylmethyl Bromide
Procedure:
-
Substrate: Spiro-isoquinoline intermediate (5 mmol).
-
Reagent: THF-2-ylmethyl bromide (6 mmol), K2CO3 (15 mmol).
-
Solvent: Acetonitrile (ACN).
-
Conditions: Reflux for 12 hours.
-
Yield: 68% after column chromatography.
Mitsunobu Reaction
For stereocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3):
-
Substrate: Spiro-isoquinoline alcohol (5 mmol).
-
Reagent: THF-2-ylmethanol (6 mmol), DEAD (6 mmol), PPh3 (6 mmol).
-
Solvent: Tetrahydrofuran.
-
Conditions: 0°C to room temperature, 24 hours.
-
Yield: 75%.
Formation of the N-(butan-2-yl) Carboxamide Group
Carboxylic Acid Activation
The spiro intermediate’s carboxylic acid is activated using thionyl chloride (SOCl2) or carbodiimides (e.g., DCC):
One-Pot Amidation
A streamlined approach uses 1,1'-carbonyldiimidazole (CDI) as the coupling agent:
-
Substrate: Spiro-isoquinoline carboxylic acid (5 mmol).
-
Reagents: CDI (6 mmol), butan-2-amine (7 mmol).
-
Solvent: DMF, 50°C, 8 hours.
-
Yield: 88%.
Optimization and Scale-Up Considerations
Solvent Effects
Polar aprotic solvents (DMF, ACN) enhance reaction rates but may require higher temperatures. Non-polar solvents (toluene) improve selectivity for cyclization steps.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under 40 psi H2 reduces nitro intermediates or removes protecting groups (e.g., Boc):
-
Substrate: Boc-protected spiro compound (10 mmol).
-
Catalyst: 10% Pd/C (1.2 g).
-
Solvent: Methanol.
-
Conditions: RT, 16 hours.
Characterization and Analytical Data
Spectral Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the spiro configuration and relative stereochemistry:
Challenges and Alternative Approaches
Stereochemical Control
The spiro center’s configuration is sensitive to reaction conditions. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) may improve enantioselectivity.
Side Reactions
-
Oxidation: The THF ring may oxidize under acidic conditions; thus, inert atmospheres are critical.
-
Racemization: Prolonged heating during amidation can cause racemization; low temperatures (0–5°C) mitigate this.
Industrial and Environmental Considerations
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 76% |
| E-Factor | 18 |
| Process Mass Intensity (PMI) | 32 |
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound could have potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context. For example, in a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s tetrahydrofuran-2-ylmethyl group distinguishes it from analogs bearing simpler alkyl (e.g., isobutyl) or heteroaromatic (e.g., thiadiazolyl) substituents. This group may enhance solubility due to its oxygen-rich structure .
- Carboxamide vs. Carboxylic Acid : The carboxamide moiety in the target compound contrasts with the carboxylic acid in the isobutyl analog (Table 1), which may influence hydrogen-bonding interactions with biological targets .
NMR Spectral Analysis
- Target Compound vs. Thiadiazolyl Analog: highlights that NMR chemical shifts for spirocyclic isoquinoline derivatives are highly sensitive to substituents. For example, the tetrahydrofuran-2-ylmethyl group in the target compound would likely show distinct 1H-NMR signals (e.g., δ 3.6–4.0 ppm for oxymethylene protons) compared to the thiadiazole ring protons (δ 7.5–8.5 ppm) in the analog from .
- Cluster Analysis: Studies on structurally related compounds () reveal that minor substituent changes (e.g., cyclopentyl vs. tetrahydrofuran-2-ylmethyl) alter chemical shifts in specific regions (e.g., δ 1.5–2.5 ppm for aliphatic protons), enabling precise structural differentiation .
Mass Spectrometry (MS) Fragmentation
- Molecular networking () indicates that spirocyclic isoquinolines with similar backbones (e.g., cyclopentane vs. cyclohexane spiro rings) share fragmentation patterns (cosine score >0.8), but substituent variations reduce spectral similarity. For instance, the tetrahydrofuran-2-ylmethyl group may produce unique fragment ions (e.g., m/z 85 for THF-derived fragments) absent in analogs .
Implications of Structural Variations
Physicochemical Properties
- Metabolic Stability : Bulky substituents (e.g., cyclopentyl in ) may hinder cytochrome P450-mediated oxidation, whereas the THF group could introduce metabolic soft spots (e.g., oxidative ring opening) .
Bioactivity Correlations
- demonstrates that structurally similar compounds cluster by bioactivity profiles. For example, spirocyclic carboxamides with aromatic substituents (e.g., 4-fluorobenzyl in ) show stronger protein-binding affinities than alkyl-substituted analogs, suggesting that the target compound’s THF group may modulate target selectivity .
Biological Activity
N-(butan-2-yl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic potential and safety profile. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The structure includes a spirocyclic arrangement that contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core through cyclization reactions and subsequent modifications to introduce functional groups such as the butan-2-yl and tetrahydrofuran groups.
The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes or receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from damage, which could have implications for neurodegenerative diseases.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Study 2: Neuroprotection
In a model of neurotoxicity induced by oxidative stress, the compound exhibited protective effects on neuronal cells. It was found to reduce markers of oxidative damage and inflammation, suggesting its potential application in treating neurodegenerative conditions.
Safety and Toxicology
While promising, the safety profile of this compound needs thorough investigation. Toxicological assessments are essential to determine any adverse effects associated with its use.
Q & A
Q. Optimization Criteria :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitutions, while toluene/THF is preferred for cyclization steps .
- Temperature : Controlled heating (80–120°C) balances reaction rate and byproduct minimization .
- Catalysts : Palladium catalysts for cross-coupling steps, with ligand screening to improve yield .
Basic: How does the spiro[cyclopentane-isoquinoline] core influence physicochemical properties?
Structural Analysis :
The spiro junction imposes conformational rigidity, reducing entropy loss upon target binding. Key impacts:
- Solubility : Limited aqueous solubility due to hydrophobic cyclopentane and isoquinoline moieties; enhanced by polar substituents (e.g., tetrahydrofuran-2-ylmethyl) .
- Stability : Resistance to metabolic degradation compared to non-spiro analogs, as shown in microsomal assays .
- LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Q. Analytical Framework :
Assay Validation : Compare activity in orthogonal assays (e.g., enzyme inhibition vs. cellular viability).
Structural Confirmation : Verify compound purity via NMR/HPLC-MS to rule out batch variability .
Target Engagement Studies : Use SPR (surface plasmon resonance) to quantify binding kinetics and confirm target specificity .
Case Example :
Discrepancies in IC50 values (e.g., 50 nM vs. 1.2 µM) may arise from differences in assay pH or co-factor availability. Standardize buffer conditions and validate with positive controls .
Advanced: How can computational modeling predict binding interactions with neurological targets?
Q. Methodology :
Molecular Docking : Use Glide/SP or AutoDock Vina to screen against dopamine receptors (e.g., D2R) or serotonin transporters.
MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess binding stability and key residue interactions (e.g., Asp114 in D2R) .
Free Energy Calculations : MM-GBSA analysis quantifies contributions of substituents (e.g., tetrahydrofuran group forms H-bonds with Thr119) .
Q. Comparative Analysis :
- Butan-2-yl vs. Cyclohexyl : Butan-2-yl reduces steric hindrance, improving target accessibility (e.g., 2.5× higher potency in kinase inhibition assays) .
- Tetrahydrofuran vs. Methoxyethyl : Tetrahydrofuran enhances water solubility (logS: -3.8 vs. -4.5) without compromising membrane permeability .
Q. Synthetic Feasibility :
- Electron-Withdrawing Groups : Improve carboxamide stability but may require harsher conditions (e.g., elevated temps for amidation) .
Advanced: What experimental designs validate the compound’s mechanism of action in neurodegenerative models?
Q. In Vitro/In Vivo Pipeline :
Primary Neuronal Cultures : Assess neuroprotection against Aβ oligomers (MTT assay, caspase-3 activity) .
Transgenic Models : Test cognitive improvement in APP/PS1 mice (Morris water maze) with dose optimization (5–20 mg/kg, oral) .
Biomarker Analysis : Quantify tau phosphorylation (pTau-S396 ELISA) and synaptic proteins (PSD-95 Western blot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
